molecular formula C25H26F3N3O6S B609677 (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine

(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine

Cat. No.: B609677
M. Wt: 553.6 g/mol
InChI Key: SOOLLEBJNGCDOZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NTRC 824 is a potent and selective non-peptide neurotensin receptor type 2 (NTS2) antagonist. It exhibits over 150-fold selectivity for NTS2 over NTS1, with an IC50 of 38 nM and a Ki of 202 nM . This compound is known for its neurotensin-like properties and is used primarily in scientific research.

Biochemical Analysis

Biochemical Properties

NTRC-824 plays a crucial role in biochemical reactions as a neurotensin receptor type-2 antagonist. It exhibits an IC50 value of 38 nM, indicating its high potency . NTRC-824 interacts specifically with the neurotensin receptor type-2 (NTS2) and shows over 150-fold selectivity for NTS2 over neurotensin receptor type-1 (NTS1) . This selectivity is essential for its function as it ensures targeted inhibition of NTS2 without affecting NTS1. The compound binds to the NTS2 receptor, inhibiting its activity and thereby modulating the downstream signaling pathways associated with neurotensin.

Cellular Effects

NTRC-824 has significant effects on various types of cells and cellular processes. By antagonizing the neurotensin receptor type-2, NTRC-824 influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in adipose tissue, NTRC-824 has been shown to inhibit thermogenesis by blocking neurotensin signaling, which is crucial for energy dissipation and temperature regulation . Additionally, NTRC-824 affects the firing rate of preoptic GABAergic neurons, impacting neuronal activity and potentially influencing behaviors related to thermoregulation .

Molecular Mechanism

The molecular mechanism of NTRC-824 involves its binding to the neurotensin receptor type-2. As a selective antagonist, NTRC-824 inhibits the receptor’s activity by preventing neurotensin from binding to NTS2. This inhibition disrupts the downstream signaling cascade, which includes the activation of various intracellular pathways such as calcium release from intracellular stores and modulation of synaptic events . The compound’s high selectivity for NTS2 over NTS1 ensures that its effects are specific to the targeted receptor, minimizing off-target interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NTRC-824 have been observed to change over time. The compound is stable when stored at -20°C and retains its potency for extended periods . In in vitro studies, NTRC-824 has demonstrated consistent inhibitory effects on NTS2 activity over multiple experimental cycles. Long-term studies in vivo have shown that repeated administration of NTRC-824 maintains its efficacy in modulating neurotensin signaling without significant degradation .

Dosage Effects in Animal Models

The effects of NTRC-824 vary with different dosages in animal models. At lower doses, NTRC-824 effectively inhibits NTS2 activity, leading to desired therapeutic outcomes such as pain relief in models of acute and chronic pain . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on other physiological processes. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

NTRC-824 is involved in specific metabolic pathways related to neurotensin signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotensin. By inhibiting NTS2, NTRC-824 modulates the metabolic flux of neurotensin, affecting its levels and activity within the cell . This regulation is essential for maintaining the balance of neurotensin-mediated processes, including pain perception and thermoregulation.

Transport and Distribution

Within cells and tissues, NTRC-824 is transported and distributed through specific mechanisms. The compound is soluble in DMSO and ethanol, facilitating its delivery in experimental settings . NTRC-824 interacts with transporters and binding proteins that aid in its localization and accumulation at target sites. This targeted distribution ensures that NTRC-824 exerts its effects precisely where needed, enhancing its therapeutic potential .

Subcellular Localization

NTRC-824 exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell, guided by targeting signals and post-translational modifications . This localization is crucial for its interaction with the neurotensin receptor type-2 and the subsequent modulation of intracellular signaling pathways. By localizing to specific subcellular regions, NTRC-824 can effectively inhibit NTS2 activity and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NTRC 824 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

Industrial Production Methods

Industrial production of NTRC 824 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

NTRC 824 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of NTRC 824 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

NTRC 824 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the neurotensin receptor type 2 and its interactions.

    Biology: Helps in understanding the role of neurotensin receptors in cellular signaling and function.

    Medicine: Investigated for its potential therapeutic applications in treating pain and other neurological disorders.

    Industry: Used in the development of new drugs targeting neurotensin receptors

Comparison with Similar Compounds

NTRC 824 is unique in its high selectivity for NTS2 over NTS1. Similar compounds include:

NTRC 824 stands out due to its non-peptide nature and higher selectivity, making it a preferred choice for research applications.

Properties

IUPAC Name

(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOLLEBJNGCDOZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 2
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 3
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 4
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 5
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Reactant of Route 6
Reactant of Route 6
(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine

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